molecular formula C15H12FNO2S B6317116 3-Fluoroindol-1-yl tosylate, 95% CAS No. 144951-51-9

3-Fluoroindol-1-yl tosylate, 95%

Cat. No. B6317116
M. Wt: 289.3 g/mol
InChI Key: LYYHCJXXWJMPFV-UHFFFAOYSA-N
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Description

3-Fluoroindol-1-yl tosylate, 95% (3-FIT), also known as 3-fluoroindole-1-yl tosylate, is an important organofluorine compound used in a variety of synthetic organic chemistry applications. 3-FIT is a versatile reagent with a wide range of synthetic applications, such as the synthesis of heterocyclic compounds, the preparation of fluorinated compounds, and the modification of proteins and nucleic acids. In addition, 3-FIT is also used as a catalyst in asymmetric synthesis, as well as a ligand in transition metal-catalyzed reactions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Fluoroindol-1-yl tosylate, 95% involves the reaction of 3-Fluoroindole with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base to form the tosylate salt.

Starting Materials
3-Fluoroindole, p-toluenesulfonyl chloride (tosyl chloride), Base (such as triethylamine or pyridine), Solvent (such as dichloromethane or chloroform)

Reaction
Step 1: Dissolve 3-Fluoroindole in a suitable solvent., Step 2: Add a base to the solution and stir for a few minutes., Step 3: Add p-toluenesulfonyl chloride to the solution and stir for several hours at room temperature., Step 4: Quench the reaction with water and extract the product with a suitable organic solvent., Step 5: Purify the product by column chromatography or recrystallization to obtain 3-Fluoroindol-1-yl tosylate, 95%.

Scientific Research Applications

3-FIT is a versatile reagent with a wide range of synthetic applications. It is used in the synthesis of heterocyclic compounds, the preparation of fluorinated compounds, and the modification of proteins and nucleic acids. 3-FIT is also used as a catalyst in asymmetric synthesis, as well as a ligand in transition metal-catalyzed reactions. In addition, 3-FIT has been used in the synthesis of various pharmaceuticals, such as the anti-cancer agent imatinib and the anti-inflammatory agent naproxen.

Mechanism Of Action

The mechanism of action of 3-FIT is not fully understood. However, it is believed that the tosylate group of 3-FIT is responsible for its reactivity. The tosylate group can form a covalent bond with a nucleophile, such as an amine or a carboxylic acid, and this covalent bond can be broken by a base, such as sodium hydroxide or potassium hydroxide. This allows for the formation of a new bond, which can be used to form a new compound.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-FIT are not fully understood. However, it is believed that 3-FIT is not toxic and has no adverse effects on the body. In addition, 3-FIT has been shown to be non-mutagenic and non-carcinogenic in animal studies.

Advantages And Limitations For Lab Experiments

The advantages of using 3-FIT in lab experiments include its high reactivity, low toxicity, non-mutagenic and non-carcinogenic properties, and its ability to form covalent bonds with a wide range of substrates. The main limitation of using 3-FIT in lab experiments is its relatively low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 3-FIT include its use in the synthesis of novel pharmaceuticals, the development of new catalysts for asymmetric synthesis, and the modification of proteins and nucleic acids. In addition, 3-FIT could be used to develop new fluorinated compounds, as well as new ligands for transition metal-catalyzed reactions. Finally, 3-FIT could be used to develop new methods for the synthesis of heterocyclic compounds.

properties

IUPAC Name

3-fluoro-1-(4-methylphenyl)sulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYHCJXXWJMPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-1-tosyl-1H-indole

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